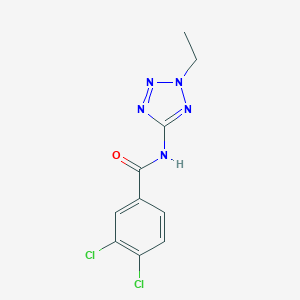![molecular formula C21H15ClN2O4 B244591 N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been linked to various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting EGFR, N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide induces cell cycle arrest and promotes apoptosis in cancer cells.
Biochemical and physiological effects:
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have a selective inhibitory effect on EGFR, with minimal effects on other receptor tyrosine kinases. It has also been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been well-tolerated in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages as an experimental tool. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been well-characterized in terms of its pharmacokinetic properties, making it a reliable tool for in vivo studies. However, one limitation of N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity for EGFR. Another area of interest is the combination of N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anticancer effects of N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide.
Métodos De Síntesis
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-aminophenol with 3-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has also been tested in preclinical animal models and has shown promising results in reducing tumor growth.
Propiedades
Fórmula molecular |
C21H15ClN2O4 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-3-1-2-13(10-15)20(25)23-16-5-7-17(8-6-16)24-21(26)14-4-9-18-19(11-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26) |
Clave InChI |
VVWOQHONDALOPZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
